molecular formula C8H16N2O4S B084558 Met-Ser CAS No. 14517-43-2

Met-Ser

Cat. No.: B084558
CAS No.: 14517-43-2
M. Wt: 236.29 g/mol
InChI Key: WEDDFMCSUNNZJR-WDSKDSINSA-N
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Scientific Research Applications

Met-Ser has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of Met-Ser is the c-Met receptor , a tyrosine kinase belonging to the MET family . This receptor is expressed on the surfaces of various cells and plays a crucial role in non-small cell lung cancers (NSCLC) with activating mutations . Pathologic activation of MET can be achieved with increased number of gene copies overexpression, or decreased protein degradation through several mechanisms, including mutations, amplifications, or fusions .

Mode of Action

This compound interacts with its targets, primarily the c-Met receptor, resulting in a series of intracellular signals that mediate various cellular processes. The interaction of this compound with its targets can stimulate various downstream signaling pathways in tumor cells, such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it is involved in the methionine biosynthesis pathway . In this pathway, this compound, as a methionine transporter, increases production yield and specificity . Moreover, this compound is involved in the MET signaling pathway , which is implicated in various facets of metastasis, including the promotion of tumor proliferation in primary and distal metastatic organs, facilitating cellular migration and invasion into the vasculature, triggering epithelial-mesenchymal transition, and enhancing cancer stem cell-like properties .

Pharmacokinetics

The pharmacokinetics of this compound, like other peptides, is influenced by factors such as stability, half-life, and bioavailability . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in cancer progression . Aberrant HGF/c-Met axis activation, which is closely related to c-Met gene mutations, overexpression, and amplification, promotes tumor development and progression . These effects are mediated by the activation of various signaling pathways, leading to changes in cell proliferation, migration, and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ecological restoration , the action of this compound can be influenced by factors such as soil composition, temperature, and moisture levels . In the context of cancer treatment , the tumor microenvironment can also influence the action of this compound

Biochemical Analysis

Biochemical Properties

The biochemical properties of Met-Ser are largely derived from the properties of its constituent amino acids, Methionine and Serine. Methionine is involved in the synthesis of proteins, enzymes, and other biomolecules. It interacts with these molecules through various biochemical reactions, contributing to their structure and function .

Cellular Effects

This compound influences cell function in several ways. As a compound of Methionine and Serine, it can impact cell signaling pathways, gene expression, and cellular metabolism. Methionine, for instance, is known to play an essential role in initiating mRNA translation , which can influence gene expression and, consequently, cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Methionine serves as the precursor of S-adenosyl-methionine (SAM), a biological methyl group donor . This suggests that this compound could potentially influence methylation reactions in the cell, thereby affecting gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways due to the presence of Methionine and Serine. Methionine, for instance, is involved in the trans-sulfurylation pathway in Escherichia coli . This pathway is crucial for the biosynthesis of Methionine from environmental inorganic sulfur sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Ser can be synthesized through peptide coupling reactions, where methionine and serine are linked via a peptide bond. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically occurs at room temperature and requires purification steps such as recrystallization or chromatography to obtain the pure dipeptide .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency, as well as the potential for large-scale production under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Met-Ser undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as methionine sulfoxide and methionine sulfone, as well as various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Met-Ser include other dipeptides such as:

    Gly-Ser: (glycyl-serine)

    Ala-Ser: (alanyl-serine)

    Met-Ala: (methionyl-alanine)

Uniqueness

This compound is unique due to the presence of both methionine and serine residues, which confer distinct chemical reactivity and biological activity. The methionine residue provides sulfur-containing functional groups that can undergo oxidation-reduction reactions, while the serine residue offers hydroxyl groups for hydrogen bonding and nucleophilic substitution .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDFMCSUNNZJR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?

A1: Yes. Research shows that the presence of this compound within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []

Q2: Does this compound play a role in copper binding in certain proteins?

A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the this compound sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []

Q3: Is there evidence suggesting this compound's involvement in phosphorylation events?

A3: Yes. Research indicates that this compound can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H18N2O5S. Its molecular weight is 266.32 g/mol.

Q5: How can researchers determine the amino acid sequence of a peptide containing this compound?

A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing this compound. [, ]

Q6: Are there potential applications for this compound containing peptides in drug development?

A7: Research suggests potential therapeutic applications for this compound containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the this compound sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []

Q7: What analytical techniques are employed to study the kinetics and interactions of this compound containing peptides?

A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of this compound containing peptides with their targets. [, ]

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